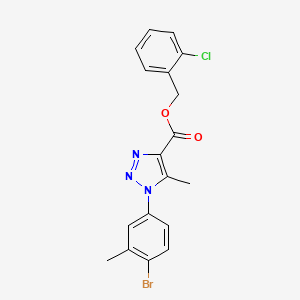
2-chlorobenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,2,3-triazole ring, a carboxylate ester, and a benzyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central 1,2,3-triazole ring. The presence of the bromine and chlorine atoms could also influence the overall shape of the molecule due to their size and electronegativity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylate ester could be hydrolyzed to form a carboxylic acid and an alcohol . The bromine and chlorine atoms could also potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms could increase the compound’s density and boiling point .科学的研究の応用
Synthesis and Characterization
Synthesis Methods : The compound is synthesized through a variety of methods. For example, in a study by Albert and Taguchi (1973), 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes, similar in structure, were made from corresponding 5-carbonitriles through catalytic hydrogenation. This provides a methodological insight into the synthesis of such compounds (Albert & Taguchi, 1973).
Structural Elucidation : The compound's structure and related derivatives have been extensively characterized using techniques such as IR, NMR, and mass spectral data. For instance, Bhat et al. (2016) performed such analyses for triazolyl pyrazole derivatives (Bhat et al., 2016).
Applications in Corrosion Inhibition
- Inhibition of Steel Corrosion : Triazole derivatives, similar to the compound , have shown potential as corrosion inhibitors for steels. Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles that demonstrated corrosion inhibiting properties, suggesting potential applications for 2-chlorobenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in this field (Negrón-Silva et al., 2013).
Antimicrobial and Antioxidant Activities
Potential Antimicrobial Agents : Derivatives of triazoles have been studied for their antimicrobial properties. For instance, a study by Bhat et al. (2016) showed that triazolyl pyrazole compounds displayed broad-spectrum antimicrobial activities (Bhat et al., 2016).
Antioxidant Activities : The same study by Bhat et al. (2016) also indicated moderate to good antioxidant activities for synthesized triazole derivatives (Bhat et al., 2016).
Electronic and Spectroscopic Analysis
- Molecular and Spectroscopic Analysis : Detailed molecular, electronic, and spectroscopic analyses of similar triazole compounds have been conducted, offering insights into their properties. Beytur and Avinca (2021) performed DFT calculations, spectroscopic analysis, and electronic properties evaluation for heterocyclic triazol-5-ones (Beytur & Avinca, 2021).
Nonlinear Optical Properties
- Investigation of Optical Properties : The nonlinear optical properties of triazole derivatives have been a subject of study, which could be relevant for the compound . Evecen et al. (2018) investigated such properties in a similar triazole compound, providing a basis for understanding the optical behavior of this compound (Evecen et al., 2018).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body.
特性
IUPAC Name |
(2-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O2/c1-11-9-14(7-8-15(11)19)23-12(2)17(21-22-23)18(24)25-10-13-5-3-4-6-16(13)20/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUKLPZNLAMSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3Cl)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2356688.png)
![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)
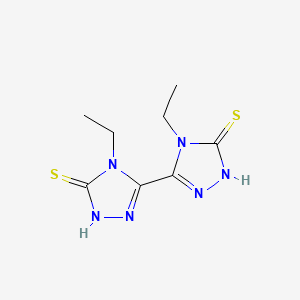
![2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356692.png)
![N-(2-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2356693.png)
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)
![4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356695.png)
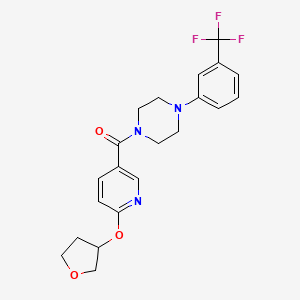
![3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2356701.png)
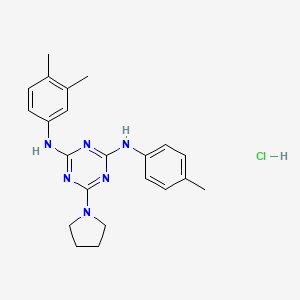
![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2356705.png)
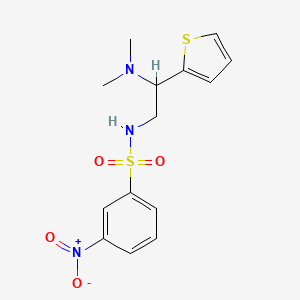
![8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2356708.png)